molecular formula C26H39NO2 B13994841 2-(Hexadecylamino)naphthalene-1,4-dione CAS No. 38528-34-6

2-(Hexadecylamino)naphthalene-1,4-dione

Cat. No.: B13994841
CAS No.: 38528-34-6
M. Wt: 397.6 g/mol
InChI Key: BHKFWBRYUHZFIR-UHFFFAOYSA-N
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Description

2-(Hexadecylamino)naphthalene-1,4-dione is a synthetic organic compound with the molecular formula C26H39NO2. It is a derivative of naphthoquinone, characterized by the presence of a hexadecylamino group at the second position of the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexadecylamino)naphthalene-1,4-dione typically involves the reaction of 2-amino-naphthalene-1,4-dione with hexadecylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction conditions are carefully monitored to ensure consistent quality and efficiency. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(Hexadecylamino)naphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Hexadecylamino)naphthalene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Hexadecylamino)naphthalene-1,4-dione involves its interaction with cellular components. The compound can disrupt cellular processes by interfering with the electron transport chain, leading to the generation of reactive oxygen species. This results in oxidative stress and cell damage, which can be harnessed for therapeutic purposes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hexadecylamino)naphthoquinone
  • 2-(Octadecylamino)naphthalene-1,4-dione
  • 2-(Dodecylamino)naphthalene-1,4-dione

Uniqueness

2-(Hexadecylamino)naphthalene-1,4-dione is unique due to its specific hexadecylamino group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits enhanced stability and bioactivity, making it a valuable compound for various applications .

Properties

CAS No.

38528-34-6

Molecular Formula

C26H39NO2

Molecular Weight

397.6 g/mol

IUPAC Name

2-(hexadecylamino)naphthalene-1,4-dione

InChI

InChI=1S/C26H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-27-24-21-25(28)22-18-15-16-19-23(22)26(24)29/h15-16,18-19,21,27H,2-14,17,20H2,1H3

InChI Key

BHKFWBRYUHZFIR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCNC1=CC(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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